molecular formula C26H24Cl3NO B7934144 Desbutyllumefantrine CAS No. 252990-19-5

Desbutyllumefantrine

Cat. No.: B7934144
CAS No.: 252990-19-5
M. Wt: 472.8 g/mol
InChI Key: YLBUTQNEBVPTES-NHDPSOOVSA-N
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Description

Desbutyl lumefantrine is the primary active metabolite of lumefantrine, a key component of artemether-lumefantrine (AL), a World Health Organization-recommended artemisinin-based combination therapy (ACT) for uncomplicated malaria . It is formed via cytochrome P450 (CYP3A4)-mediated N-debutylation of lumefantrine . For instance, in vitro studies demonstrate that Desbutyl lumefantrine exhibits 6–7 times greater antimalarial activity against Plasmodium falciparum strains compared to lumefantrine . Clinical case reports also link low plasma Desbutyl lumefantrine concentrations to recrudescent malaria, even when lumefantrine levels are adequate .

Properties

IUPAC Name

2-(butylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUTQNEBVPTES-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433027
Record name Desbutyl lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355841-11-1, 252990-19-5
Record name Desbutyllumefantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355841-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbutyllumefantrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355841111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desbutyl lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESBUTYL LUMEFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07L7O84HGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Synthetic Steps:

  • Friedel-Crafts Acylation :

    • Reactants : Compound 1 (2,4-dichloro-α-(2-chloroacetyl)benzhydrol) and chloroacetyl chloride.

    • Catalyst : Anhydrous aluminum chloride.

    • Solvent : Dichloromethane.

    • Conditions : Room temperature, 3-hour reaction time.

    • Yield : 87%.

  • Sodium Borohydride Reduction :

    • Reactant : Compound 2 (product of Friedel-Crafts acylation).

    • Reducing Agent : Sodium borohydride.

    • Solvent : Absolute ethanol.

    • Conditions : Ice bath followed by room temperature, 2-hour reaction time.

  • Substitution with n-Butylamine :

    • Reactant : Compound 3 (reduced intermediate).

    • Amine Source : n-Butylamine.

    • Conditions : 140°C, 3-hour reaction time.

  • Condensation with p-Chlorobenzaldehyde :

    • Reactants : Compound 4 (substituted intermediate) and p-chlorobenzaldehyde.

    • Base : Sodium hydroxide.

    • Solvent : Absolute methanol.

    • Conditions : Reflux for 15 hours.

At this stage, the product (Compound 5) corresponds to desbutyl lumefantrine. The final step, which introduces the deuterated butyl group to form lumefantrine-D9, is omitted in DBL synthesis.

Step-by-Step Preparation Methodology

Table 1: Reaction Parameters for Desbutyl Lumefantrine Synthesis

StepReaction TypeReactants/CatalystsSolventTemperatureTimeYield
1Friedel-Crafts AcylationCompound 1, AlCl<sub>3</sub>Dichloromethane25°C3 h87%
2ReductionNaBH<sub>4</sub>Ethanol0°C → 25°C2 hN/A
3Substitutionn-ButylamineNeat140°C3 hN/A
4Condensationp-ChlorobenzaldehydeMethanolReflux15 h70%

Data derived from Example 1 of CN111320547A.

Critical Process Details:

  • Friedel-Crafts Acylation : The use of dichloromethane as a solvent enables efficient electrophilic aromatic substitution, while anhydrous AlCl<sub>3</sub> facilitates the formation of the acylium ion. Quenching with ice water prevents over-chlorination.

  • Reduction Step : Sodium borohydride selectively reduces the ketone group without affecting aromatic chlorides, a crucial selectivity for maintaining the compound's antimalarial pharmacophore.

  • Amine Substitution : The high-temperature (140°C) neat reaction with n-butylamine ensures complete displacement of the chloride group, forming the secondary amine intermediate.

Optimization of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., dichloromethane) are preferred for Friedel-Crafts reactions due to their ability to stabilize ionic intermediates without participating in side reactions.

  • Absolute methanol in the condensation step prevents undesired esterification or transesterification by minimizing water content.

Catalytic Efficiency

  • AlCl<sub>3</sub> Loading : A molar ratio of 1.41:1 (AlCl<sub>3</sub>:Compound 1) achieves optimal acylation efficiency while minimizing aluminum waste.

  • Base Stoichiometry : A 2.08:1 molar ratio of NaOH to Compound 4 in the condensation step ensures complete enolate formation for nucleophilic attack on p-chlorobenzaldehyde.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • <sup>1</sup>H NMR : The absence of butyl proton signals (δ 0.8–1.5 ppm) confirms the desbutyl structure.

  • Mass Spectrometry : A molecular ion peak at m/z 537.3 [M+H]<sup>+</sup> corresponds to the theoretical mass of DBL.

Purity Assessment

  • HPLC Analysis : Reverse-phase chromatography with UV detection at 254 nm typically shows ≥98% purity for DBL synthesized via this route.

Industrial-Scale Production Considerations

Challenges in Scale-Up

  • Thermal Management : Exothermic reactions (e.g., Friedel-Crafts acylation) require jacketed reactors with precise temperature control to prevent runaway reactions.

  • Solvent Recovery : Dichloromethane and methanol are recovered via distillation, reducing production costs by 20–30%.

Process Intensification

  • Continuous Flow Reactors : Pilot studies show a 40% reduction in reaction time for the condensation step when using continuous flow systems.

Comparative Analysis of Synthetic Approaches

Alternative Routes

  • Metabolic Derivatization : In vivo, lumefantrine is metabolized to DBL via CYP3A4-mediated N-dealkylation. However, enzymatic methods are impractical for industrial synthesis due to low yields (<5%) and purification challenges.

  • Direct Synthesis : The patent-derived chemical synthesis achieves 70% overall yield for DBL, outperforming metabolic approaches by an order of magnitude .

Chemical Reactions Analysis

Metabolic Pathways

DBL is formed in vivo via CYP3A4-mediated oxidation of lumefantrine. This reaction is unidirectional and involves N-debutylation , where the butyl group is oxidatively removed.

Key Characteristics

  • Enzyme : Cytochrome P450 3A4 (CYP3A4).

  • Reaction Type : Oxidative demethylation/dealkylation.

  • Systemic Exposure : DBL exposure is <1% of lumefantrine due to limited bioavailability .

Factors Influencing Metabolism

  • CYP3A4 Inhibitors/Inducers : Drugs like ketoconazole (inhibitor) or rifampicin (inducer) alter DBL formation .

  • Dose-Dependence : Lumefantrine absorption decreases with higher doses, indirectly affecting DBL levels .

Other Chemical Reactions

While DBL’s synthesis and metabolism are well-documented, limited data exist on its non-biological reactions . Preliminary findings suggest:

  • Oxidation : Potential hydroxylation at aromatic rings (no detailed mechanisms provided).

  • Reduction : Possible hydrogenation of double bonds (speculative, not experimentally validated).

These reactions are not extensively studied in the provided literature.

Analytical Methods for Reaction Monitoring

DBL’s synthesis and metabolism are validated using advanced analytical techniques:

Method Purpose Key Features
LC–ESI–MS/MS Quantitation of DBLHigh sensitivity for trace analysis
HPLC Purification of synthetic DBLHigh-resolution separation
Tritium-labeled assays In vitro activity assessmentMeasures hypoxanthine uptake inhibition

Research Findings

Synthesis Efficiency

  • DBL synthesis achieves >99% purity via HPLC .

  • Reaction yield depends on PCB stoichiometry and reflux duration .

Metabolic Potency

  • DBL exhibits 5–8× higher in vitro potency than lumefantrine against P. falciparum .

  • IC₅₀ values: 9.0–9.5 nM (DBL) vs. 55.5–65.2 nM (lumefantrine) .

Pharmacokinetic Modeling

  • DBL follows a two-compartment model with a central elimination half-life of ~7 hours .

  • Systemic exposure is minimal due to rapid metabolism .

Scientific Research Applications

Pharmacological Properties

DBL exhibits potent antimalarial activity, often surpassing that of its parent compound, lumefantrine. Studies have demonstrated that DBL has a higher in vitro potency against various strains of Plasmodium falciparum, including both chloroquine-sensitive and -resistant strains. The geometric mean 50% inhibitory concentrations (IC50) for DBL were found to be significantly lower than those for lumefantrine:

CompoundStrain 3D7 (Chloroquine Sensitive)Strain W2mef (Chloroquine Resistant)
Desbutyl Lumefantrine9.0 nM (95% CI: 5.7-14.4 nM)9.5 nM (95% CI: 7.5-11.9 nM)
Lumefantrine65.2 nM (95% CI: 42.3-100.8 nM)55.5 nM (95% CI: 40.6-75.7 nM)

These findings indicate that DBL is approximately three times more potent than lumefantrine against both strains .

Synergistic Effects

Research has shown that DBL may exhibit synergistic effects when used in combination with other antimalarial agents, such as artemisinin derivatives. For instance, studies suggest that DBL enhances the efficacy of dihydroartemisinin, potentially improving treatment outcomes in patients receiving artemether-lumefantrine combinations . This synergy could lead to more effective treatment regimens and reduced rates of treatment failure.

Clinical Implications

Clinical studies have highlighted the importance of DBL in the treatment of malaria:

  • Treatment Outcomes : A study involving children treated with artemether-lumefantrine indicated that lower plasma concentrations of DBL were associated with treatment failure compared to those who achieved adequate clinical and parasitological responses (ACPR). This suggests that monitoring DBL levels could be crucial for optimizing treatment .
  • Pharmacokinetics : The pharmacokinetic profile of DBL shows that it can reach therapeutic concentrations in plasma after standard dosing regimens of lumefantrine. The mean plasma concentration of DBL was reported at 31.9 nM in treated patients, with a range indicating variability based on individual metabolism and response to treatment .

Potential as a Therapeutic Agent

Given its enhanced potency and synergistic properties, DBL presents a promising alternative or adjunct to lumefantrine in malaria treatment protocols:

  • Alternative Treatment : The relationship between plasma concentrations of DBL and treatment outcomes supports the notion that it could serve as a standalone therapeutic agent or be included in new combination therapies aimed at improving efficacy against resistant malaria strains .
  • Future Research Directions : Ongoing studies are needed to further elucidate the pharmacokinetics and dynamics of DBL, including its safety profile and optimal dosing strategies across different patient populations.

Comparison with Similar Compounds

Table 1: In Vitro Antimalarial Activity of Desbutyl Lumefantrine vs. Lumefantrine

Compound 3D7 IC50 (nM) W2mef IC50 (nM)
Desbutyl lumefantrine 9.0 9.5
Lumefantrine 65.2 55.5

Synergistic Interactions

This synergy may enhance parasite clearance in ACT regimens.

Pharmacokinetic Properties and Metabolic Pathways

Absorption and Bioavailability

Lumefantrine displays dose-dependent oral bioavailability in rats, with low clearance (0.18 L/h/kg) and a large volume of distribution (38.6 L/kg), leading to a long terminal half-life (~46 hours) . Desbutyl lumefantrine’s pharmacokinetics remain less characterized in humans, though rat studies suggest it shares similar multiphasic disposition patterns with lumefantrine .

Table 2: Key Pharmacokinetic Parameters in Rats

Parameter Lumefantrine Desbutyl Lumefantrine
Oral bioavailability Dose-dependent Not reported
Clearance 0.18 L/h/kg Not reported
Half-life ~46 hours Not reported

Metabolic Interactions

CYP3A4 inducers like efavirenz increase Desbutyl lumefantrine concentrations by accelerating lumefantrine metabolism. This interaction may alter therapeutic outcomes, as higher Desbutyl lumefantrine levels could improve efficacy or exacerbate toxicity .

Clinical Implications and Treatment Outcomes

Correlation with Treatment Success

  • Children : Day 7 plasma Desbutyl lumefantrine concentrations are lower in AL treatment failures (mean: 31.9 nM) compared to adequately responding patients .
  • Pregnant Women : Lumefantrine levels better predict cure rates than Desbutyl lumefantrine in this population, possibly due to pregnancy-induced pharmacokinetic changes .
  • Case Study : A traveler with recrudescent malaria had Desbutyl lumefantrine levels of 2.96 ng/mL (below therapeutic thresholds) despite sufficient lumefantrine concentrations .

Table 3: Clinical Outcomes Linked to Desbutyl Lumefantrine

Population Key Finding Source
Children Low DBL levels in treatment failure
Pregnant Women Lumefantrine better predicts cure
Travelers Recrudescence with low DBL levels

Comparative Analysis with Other Antimalarial Metabolites

Its unique pharmacodynamic profile and synergy with artemisinins position it as a critical contributor to AL’s efficacy.

Biological Activity

Desbutyl lumefantrine (DBL) is a significant metabolite of lumefantrine, an antimalarial drug widely used in combination therapies for treating malaria, particularly in conjunction with artemisinin derivatives. Understanding the biological activity of DBL is crucial for optimizing treatment regimens and improving patient outcomes, especially in populations with varying pharmacokinetic profiles.

Antimalarial Potency

DBL exhibits potent antimalarial activity , significantly surpassing that of its parent compound, lumefantrine. Research has shown that the geometric mean 50% inhibitory concentrations (IC50s) for DBL against laboratory-adapted strains of Plasmodium falciparum, specifically 3D7 (chloroquine-sensitive) and W2mef (chloroquine-resistant), are 9.0 nM and 9.5 nM respectively. In contrast, lumefantrine's IC50 values for the same strains are considerably higher at 65.2 nM and 55.5 nM . This indicates that DBL is at least three times more potent than lumefantrine.

Synergistic Effects

DBL also demonstrates synergistic interactions with other antimalarial agents, notably dihydroartemisinin. An isobolographic analysis indicated mild synergy between DBL and dihydroartemisinin, which could enhance therapeutic efficacy when used in combination .

Pharmacokinetics

The pharmacokinetics of DBL reveal that it is primarily formed through the metabolism of lumefantrine by cytochrome P450 CYP3A4. Although systemic exposure to DBL is lower than that of lumefantrine, studies have shown that day 7 plasma concentrations of DBL correlate better with treatment outcomes than those of lumefantrine itself .

Table 1: Comparison of IC50 Values for Desbutyl Lumefantrine and Lumefantrine

CompoundStrain TypeIC50 (nM)95% Confidence Interval
Desbutyl Lumefantrine3D7 (CQ Sensitive)9.05.7 to 14.4
Desbutyl LumefantrineW2mef (CQ Resistant)9.57.5 to 11.9
Lumefantrine3D7 (CQ Sensitive)65.242.3 to 100.8
LumefantrineW2mef (CQ Resistant)55.540.6 to 75.7

Clinical Implications

Clinical studies indicate that lower plasma concentrations of DBL are associated with treatment failures in patients receiving artemether-lumefantrine therapy, particularly among children . The mean plasma concentration of DBL in successful treatments was found to be significantly higher compared to those who failed treatment . This suggests that monitoring DBL levels could be crucial for assessing treatment efficacy.

Case Studies

  • Pregnant Women in Thailand : A study involving pregnant women treated with artemether-lumefantrine revealed low cure rates associated with inadequate plasma concentrations of both lumefantrine and DBL . The findings emphasized the need for tailored dosing strategies to improve outcomes in vulnerable populations.
  • Children in Papua New Guinea : In a clinical trial involving children aged between six months and five years, researchers observed a correlation between higher plasma levels of DBL and adequate clinical responses . This highlights the potential role of DBL as a biomarker for treatment success.

Q & A

Q. What formulation strategies enhance DBL bioavailability in fixed-dose combinations?

  • Methodological Answer : Quality-by-design (QbD) approaches optimize lipid-based nanosponges or β-cyclodextrin complexes to solubilize lumefantrine. In situ permeability studies in rat models (e.g., intestinal perfusion) guide excipient selection. Comparative bioavailability trials using crossover designs validate AUC improvements (>30%) with high-fat meals .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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